molecular formula C8H5N3O3 B1403804 3-nitro-1,6-naphthyridin-5(6H)-one CAS No. 1408075-65-9

3-nitro-1,6-naphthyridin-5(6H)-one

Cat. No. B1403804
M. Wt: 191.14 g/mol
InChI Key: MLPJIQYHSLWMLH-UHFFFAOYSA-N
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Description

3-Nitro-1,6-naphthyridin-5(6H)-one, or 3-Nitro-5(6H)-naphthyridinone, is a chemical compound that has a wide range of uses in scientific research. It is a heterocyclic organic compound, and is also known as 3-nitro-5(6H)-naphthyridin-2-one. This compound has been used in many different fields of research, including organic synthesis, drug synthesis, and medicinal chemistry.

Scientific Research Applications

Antitumor Activity and TOP1-Targeting

3-Nitro-1,6-naphthyridin-5(6H)-one derivatives have been investigated for their potential in cancer therapy due to their pronounced antitumor activity. A study highlighted that certain nitro and amino-substituted derivatives exhibited greater TOP1-targeting activity and cytotoxicity compared to camptothecin, a known antitumor drug (Singh et al., 2003).

Synthesis Methods and Derivatives

A convenient method for the amination of 1,6- and 1,7-naphthyridines was developed using potassium amide/liquid ammonia/potassium permanganate. This technique produced various amino derivatives of 3-nitro-1,6-naphthyridine (Woźniak et al., 2010).

A general synthesis method for dihydronaphthyridinones with aryl-substituted quaternary benzylic centers was developed, utilizing 7,8-dihydro-1,6-naphthyridin-5(6H)-ones. This process involves an SNAr reaction followed by selective nitrile reduction and lactam ring closure (Murray et al., 2023).

Biomedical Applications

1,6-Naphthyridines, including 1,6-naphthyridin-2(1H)-ones, have been identified as potential ligands for several receptors in the body, making them candidates for various biomedical applications. Over 17,000 compounds in this category have been documented, mostly in patents (Oliveras et al., 2021).

Kinase Inhibitors

The 1,6-naphthyridine motif has been utilized in the development of c-Met kinase inhibitors. By incorporating a cyclic urea pharmacophore, new classes of inhibitors were identified, showcasing the flexibility of the 1,6-naphthyridine framework (Wang et al., 2013).

Anti-inflammatory and Antioxidant Properties

A series of 1,6-naphthyridines synthesized through a multi-component method demonstrated notable anti-inflammatory and antioxidant activities. These compounds, particularly one identified as compound 3e, showed significant inhibition and scavenging activities, comparable to standard drugs (Lavanya et al., 2015).

Detection of Nitroaromatics

1,8-Naphthyridine-based sensors have been developed for the efficient detection of nitroaromatics like picric acid in aqueous media. These sensors demonstrated low detection limits and high quenching constants, proving to be cost-effective and environmentally friendly (Chahal & Sankar, 2015).

properties

IUPAC Name

3-nitro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h1-4H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPJIQYHSLWMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295426
Record name 3-Nitro-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-1,6-naphthyridin-5(6H)-one

CAS RN

1408075-65-9
Record name 3-Nitro-1,6-naphthyridin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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